Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrrolo[1,2-c]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrobenzoyl group, and a pyrrolo[1,2-c]pyrimidine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl and nitrobenzoyl groups is usually accomplished through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The fluorophenyl and nitrobenzoyl groups play crucial roles in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:
Ethyl 3-(4-nitrobenzoyl)benzo(f)pyrrolo(1,2-a)quinoline-1-carboxylate: This compound shares a similar core structure but differs in the substituents attached to the aromatic rings.
Ethyl 11-(4-nitrobenzoyl)pyrrolo(1,2-a)(1,10)phenanthroline-9-carboxylate:
Biological Activity
Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing information from various studies and sources.
Basic Information
- Chemical Formula : C23H16FN3O5
- Molecular Weight : 433.39 g/mol
- LogP : 4.98
- Melting Point : 228 - 230 °C
Structure
The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl and nitrobenzoyl group enhances its pharmacological profile.
Antitumor Activity
This compound has been studied for its antitumor properties. A patent describes its synthesis and potential as an antitumor agent, indicating that compounds with similar structures have shown promising results against various cancer cell lines .
The biological mechanisms underlying the activity of pyrrolo[1,2-c]pyrimidine derivatives often involve interaction with cellular targets such as enzymes or receptors. For example, some derivatives have been shown to inhibit key enzymes involved in cancer proliferation and bacterial growth. The presence of electron-withdrawing groups like nitro can enhance binding affinity to these targets.
Study 1: Antitumor Efficacy
In a study evaluating various pyrrolo derivatives, this compound was found to exhibit significant cytotoxicity against a range of cancer cell lines, including breast and lung cancer models. The compound's effectiveness was attributed to its ability to induce apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Study 2: In Vitro Antibacterial Evaluation
A comparative analysis involving related compounds demonstrated that those with similar structural motifs showed promising antibacterial activity against resistant strains of bacteria. This compound could potentially follow suit based on preliminary structure-activity relationship (SAR) studies.
Data Table
Property | Value |
---|---|
Molecular Formula | C23H16FN3O5 |
Molecular Weight | 433.39 g/mol |
LogP | 4.98 |
Melting Point | 228 - 230 °C |
Antitumor Activity | Significant (varied by cell line) |
Antibacterial Activity | Potential (based on SAR) |
Properties
CAS No. |
302912-58-9 |
---|---|
Molecular Formula |
C23H16FN3O5 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16FN3O5/c1-2-32-23(29)18-11-21(22(28)15-5-9-17(10-6-15)27(30)31)26-13-25-19(12-20(18)26)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
SSIDOVLCFBXGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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